6-(Trimethylsilyl)hexanoic acid
Overview
Description
6-(Trimethylsilyl)hexanoic acid is a chemical compound with the molecular formula C9H20O2Si . It has a molecular weight of 188.34 . The IUPAC name for this compound is 6-(trimethylsilyl)hexanoic acid .
Molecular Structure Analysis
The molecular structure of 6-(Trimethylsilyl)hexanoic acid consists of a hexanoic acid molecule where a hydrogen atom on the 6th carbon atom is replaced by a trimethylsilyl group . This group consists of a silicon atom bonded to three methyl groups .Physical And Chemical Properties Analysis
6-(Trimethylsilyl)hexanoic acid has a density of 0.9±0.1 g/cm3 . It has a boiling point of 262.8±23.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 55.1±6.0 kJ/mol . The flash point of the compound is 112.7±22.6 °C .Scientific Research Applications
- Application Summary : The compound “6-(Trimethylsilyl)hexanoic acid” can be used in the enzymatic production of 6-oxohexanoic acid . This process is significant because 6-oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized Poly(-caprolactone) (PCL), which is a useful material for scaffolds in tissue engineering and micellar drug carriers for drug delivery .
- Methods of Application/Experimental Procedures : The method involves the use of 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-aminohexanoic acid is oxidized to 6-oxohexanoic acid by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .
- Results/Outcomes : The result of this enzymatic method is the production of 6-oxohexanoic acid from 6-aminohexanoic acid with a 100% yield . This method is advantageous because it uses safe catalysts and inexpensive compounds, making it a more sustainable and cost-effective alternative to traditional chemical synthesis methods .
Safety And Hazards
properties
IUPAC Name |
6-trimethylsilylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-12(2,3)8-6-4-5-7-9(10)11/h4-8H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYGKCFZJOSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294501 | |
Record name | 6-(trimethylsilyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trimethylsilyl)hexanoic acid | |
CAS RN |
5662-79-3 | |
Record name | 5662-79-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(trimethylsilyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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